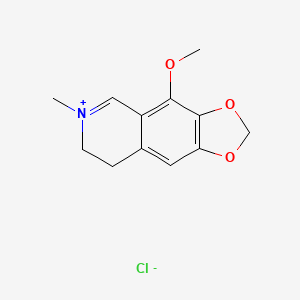

Cotarnine chloride

説明

Historical Context and Origins in Chemical Research

The origins of cotarnine (B190853) chloride in chemical research are closely tied to the investigation of opium alkaloids. Cotarnine itself is an oxidative degradation product of noscapine (B1679977) (also known as narcotine), a major alkaloid found in opium. wikipedia.orgnih.govscbt.com Early chemical studies focused on the isolation and characterization of the various components of opium. Jean-Francois Derosne, a French chemist, first isolated and characterized narcotine in 1803. wikipedia.org Subsequent work by chemists like Pierre-Jean Robiquet further distinguished narcotine from other opium alkaloids such as morphine. wikipedia.org The chemical breakdown of narcotine led to the discovery and study of cotarnine. Cotarnine chloride, as a stable salt form, became relevant for handling and further chemical investigations. Its historical presence in pharmacopoeias also highlights its early recognition as a distinct chemical entity. unodc.orgunodc.org

Overview of Academic Research Significance of this compound

This compound is significant in academic research for several reasons. As a derivative of a naturally occurring alkaloid, its structure presents interesting challenges and opportunities for synthetic organic chemists. researchgate.netresearchgate.net Its tetrahydroisoquinoline core is a common scaffold in various biologically active molecules, making this compound a valuable building block for synthesizing novel compounds with potential applications. researchgate.netnih.govresearchgate.netrsc.orgorgsyn.org Research has explored its chemical properties, reactivity, and participation in various reaction types, including condensation reactions and cycloadditions. researchgate.netiucr.orgnih.govresearchgate.netresearchgate.net The study of this compound also contributes to the broader understanding of the chemistry of isoquinoline (B145761) alkaloids and their transformations. researchgate.netresearchgate.net

Scope of Academic Inquiry for this compound Research

The academic inquiry into this compound is diverse and includes several key areas:

Synthesis and Derivatization: Researchers explore new and efficient methods for synthesizing this compound and its derivatives. This involves investigating various reaction conditions, catalysts, and synthetic routes to create novel compounds with modified structures. nih.govresearchgate.netrsc.orgorgsyn.orgiucr.orgnih.govresearchgate.netresearchgate.netacs.org For example, studies have focused on the synthesis of thio-cotarnine analogues and amino acid conjugates of cotarnine. nih.govrsc.orgacs.org

Chemical Reactivity and Mechanism Studies: Investigations into the reactions that this compound undergoes provide insights into its chemical behavior. This includes studying its interactions with various reagents, the mechanisms of these reactions, and the factors influencing product formation. iucr.orgnih.govresearchgate.netresearchgate.net Research has explored reactions with activated alkynes and silver acetylenides. iucr.orgnih.govresearchgate.netresearchgate.net

Structural Analysis: Spectroscopic techniques (such as NMR and HRMS) and X-ray crystallography are employed to confirm the structure of this compound and its reaction products. rsc.orgiucr.orgresearchgate.net This is crucial for verifying successful synthesis and understanding the molecular geometry.

Exploration of Novel Scaffolds: this compound's core structure serves as a template for the synthesis of new heterocyclic systems, such as pyrroloisoquinolines and benzazocines, which may possess interesting chemical or biological properties. iucr.orgnih.govresearchgate.netresearchgate.net

Detailed research findings often involve specific reaction conditions, yields, and structural data of synthesized compounds. For instance, research on the synthesis of thio-cotarnine analogues has reported yields and reaction times for various thiol substrates reacting with cotarnine. rsc.org Another study detailed the synthesis of cotarnine amino acid conjugates and their characterization. nih.govacs.org

Below is an example of how research findings on the synthesis of thio-cotarnine analogues could be presented in a table format, based on the provided search results rsc.org:

| Thiol Substrate | Yield (%) | Reaction Time (min) |

| Thiophenol | 92 | 5 |

| 4-methylthiophenol | 94 | Not specified |

| 4-methoxythiophenol | 96 | Not specified |

| 2-methoxybenzenethiol | 90 | Not specified |

| 4-(trifluoromethyl)benzenethiol | 85 | Not specified |

Note: The specific reaction times for all listed thiols were not uniformly available in the provided snippet, but the study indicated short reaction durations (5-30 minutes) for various thiols. rsc.org

Another example of detailed research findings relates to the synthesis of a specific alkaloid-like system via a domino reaction between this compound and acetylacetylene catalyzed by copper(I) iodide. The yield and melting point of the synthesized compound, 1-(2-acetyl-11-methoxy-5,6-dihydro nih.govprobes-drugs.orgdioxolo[4,5-g]pyrrolo[2,1-a]isoquinolin-1-yl)propan-2-one, were reported. iucr.orgnih.gov

| Reactants | Catalyst | Product | Yield (%) | Melting Point (K) |

| This compound, Acetylacetylene | Copper(I) iodide | 1-(2-acetyl-11-methoxy-5,6-dihydro nih.govprobes-drugs.orgdioxolo[4,5-g]pyrrolo[2,1-a]isoquinolin-1-yl)propan-2-one | 28 | 448–450 |

Established Synthetic Pathways for this compound

Traditional synthesis of this compound often originates from naturally occurring opium alkaloids, primarily through oxidative processes.

Oxidation of Opium Alkaloid Derivatives

One of the primary established methods for preparing this compound involves the oxidation of tetrahydroisoquinoline compounds. Specifically, the oxidation of 8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline, followed by hydrolysis, yields cotarnine, which is then converted to the chloride salt. Early methods described the synthesis of this compound via nitric acid oxidation of morphine derivatives. Oxidation with iodine in ethanol (B145695) with potassium acetate (B1210297) has been reported to yield cotarnine efficiently, followed by hydrolysis with aqueous NaOH. Using bromine instead of iodine in this oxidation step resulted in a lower yield.

A historical method for preparing cotarnine involves the oxidation of narcotine (noscapine) with dilute nitric acid. drugfuture.com

Oxidative Degradation Approaches from Noscapine

This compound can be synthesized through the oxidative degradation of noscapine, a natural benzylisoquinoline alkaloid found in opium. lookchem.com This process typically involves oxidation of noscapine, often with nitric acid, to degrade it into cotarnine. acs.org Subsequent chemical transformations are then performed.

A detailed route from noscapine involves oxidation with nitric acid to produce cotarnine. acs.org This is followed by dehydration using trifluoroacetic acid (TFA) and reduction with sodium borohydride (B1222165) (NaBH₄) to yield hydrocotarnine. acs.org N-demethylation of hydrocotarnine, for instance, using hydrogen peroxide and ferrous sulfate, can then lead to the formation of this compound. acs.org

Cyclization and Hydrolysis Methods

While the search results primarily highlight oxidative degradation and direct oxidation of related isoquinolines, some synthetic strategies for related isoquinoline structures, which could potentially be adapted or represent steps within cotarnine synthesis, involve cyclization and hydrolysis. For example, a process for preparing cotarnine from N-methylbenzylaminoacetal involves acid-catalyzed cyclization to a tetrahydro-4-hydroxy-isoquinoline, followed by dehydroxylation under reducing conditions to obtain a tetrahydroisoquinoline, which is subsequently oxidized and hydrolyzed to yield cotarnine. google.com

Advanced Synthetic Methodologies for this compound and Analogues

More recent research has explored advanced synthetic routes to cotarnine derivatives and analogues, often employing catalytic methods to achieve specific transformations.

Copper-Catalyzed Reactions with Activated Alkynes

This compound undergoes copper-catalyzed domino reactions with activated alkynes, leading to the formation of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. researchgate.net This synthetic approach involves reacting this compound with activated alkynes in the presence of a copper(I) iodide catalyst. Triethylamine is often used as a base in this reaction. The reaction can be carried out in solvents like dichloromethane (B109758) under an inert atmosphere at low temperatures.

The mechanism of this domino reaction involves the nucleophilic addition of a copper(I) acetylide to the iminium carbon of this compound. The intermediate then undergoes intramolecular cycloaddition, forming a pyrrole (B145914) ring, followed by aromatization with the loss of HCl to yield the final aromatic product. For instance, the reaction with acetylacetylene catalyzed by copper(I) iodide yields a fused tetracyclic system containing pyrrole and 1,3-dioxole (B15492876) rings, and dihydropyridine (B1217469) and benzene (B151609) rings. researchgate.net

This compound also reacts with terminal acetylenes in the presence of a catalytic system of CuI and morpholine (B109124) to form cotarnine 1-alkynyl derivatives. researchgate.netresearchgate.net Reactions with silver acetylides have also been explored to prepare 1-organoacetylene derivatives of cotarnine hydrochloride. researchgate.netresearchgate.net

Metal-Free and Base-Free Conditions in Synthesis

Efforts have been made to develop more environmentally benign and efficient synthetic protocols for cotarnine derivatives, including methods that operate under metal-free and base-free conditions. One such approach involves the activation of C(sp³)–H bonds. lookchem.comresearchgate.net A method for synthesizing propargylic derivatives of cotarnine has been reported using the activation of acetylenic protons under base- and metal-free conditions at room temperature. lookchem.comresearchgate.netresearchgate.net This method allows for the synthesis of tetrahydroisoquinoline alkaloids through the C(sp)–H bond activation of aromatic acetylenes with cotarnine. lookchem.comresearchgate.net

Recent work has also demonstrated the synthesis of thio-cotarnine derivatives under metal- and base-free conditions. rsc.org This method provides a general route for synthesizing sulfur derivatives of cotarnine through the C–S coupling of cotarnine with aryl/alkyl thiols. rsc.org The reaction can be performed at 0 °C in methanol (B129727) and has been demonstrated on a gram scale with high yields. rsc.org The products are often isolated by simple filtration. rsc.orgorgsyn.org

Green Chemistry Protocols in Cotarnine Synthesis

While specific details on dedicated green chemistry protocols for the synthesis of this compound are not extensively detailed in the provided search results, the broader field of tetrahydroisoquinoline synthesis, from which cotarnine is derived, is exploring greener methods. One example highlights the gram-scale synthesis of thio-tetrahydroisoquinoline derivatives using a greener protocol under metal- and base-free conditions. This suggests a general trend towards developing more environmentally friendly approaches in the synthesis of this class of compounds.

Domino Reactions for Novel Systems

This compound is a relevant precursor in domino reactions, enabling the construction of complex fused ring systems. A notable example involves its reaction with activated alkynes in the presence of a copper(I) iodide catalyst. This domino process leads to the formation of pyrrolo[2,1-a]isoquinoline derivatives. The mechanism involves initial nucleophilic addition of copper acetylide to the iminium carbon of this compound, followed by intramolecular cyclization and aromatization of the pyrrole ring. This approach provides a novel synthetic route to alkaloid-like structures with unique conformations.

Derivatization and Analogues of this compound

The modification of the cotarnine core structure is a key strategy for developing analogues with altered or enhanced properties.

Amino Acid Conjugation Strategies

Amino acid conjugation has emerged as a promising strategy to improve the properties of various compounds, including cotarnine derivatives. This approach can enhance solubility and potentially influence biological activity. Studies have reported the synthesis of amino acid conjugated derivatives of cotarnine, typically involving conjugation at specific positions of the cotarnine core. For instance, amino acid conjugates at the 6-position of cotarnine have been synthesized and evaluated. The synthesis often involves coupling N-Boc-protected amino acids using coupling agents like TBTU, followed by deprotection. Research indicates that cotarnine-amino acid conjugates can exhibit notable biological activities.

Here is a table summarizing some research findings on cotarnine-amino acid conjugates:

| Compound | Conjugation Position | IC50 (μM) against 4T1 mammary carcinoma cells |

| Cotarnine | - | 575.3 |

| Cotarnine–tryptophan | 6 | 54.5 |

Thio-Cotarnine Analogues Synthesis

The synthesis of thio-cotarnine analogues represents another avenue of derivatization. Sulfur-based tetrahydroisoquinolines, including thio-cotarnine derivatives, are of interest in medicinal chemistry and the pharmaceutical industry. A general method for synthesizing these sulfur derivatives has been reported, with the first examples of thio-cotarnine derivatives being synthesized under metal- and base-free conditions using a greener protocol.

Modifications at Specific Core Positions (e.g., 5, 6, 9)

Modifications to the cotarnine core structure at specific positions, such as the 5, 6, and 9 positions, are common strategies for generating analogues. While modifications at the 5- and 9-positions of cotarnine derivatives have been frequently associated with the synthesis of analogues, the 6-position has also been targeted for derivatization, including amino acid conjugation. These modifications can lead to compounds with altered biological profiles.

Reactions with Nucleophilic and Electrophilic Reagents

The reactivity of this compound involves its interactions with both nucleophilic and electrophilic reagents. The iminium carbon within the cotarnine structure is electrophilic, making it susceptible to attack by nucleophiles. Historically, a significant focus in cotarnine chemistry has been the study of its reactions with various C- and N-nucleophiles. These include both anionic and electroneutral nucleophiles. While reactions with nucleophiles are well-explored, reactions with electrophilic agents have been less studied, with some exceptions such as N-methylation and N-acylation. Examples of reactions with nucleophiles include the reaction of cotarnine with bifunctional NH- and CH-acids like methyl- and acyl derivatives of pyrazole (B372694) and 1,3-dicarbonyl reagents, leading to substituted tetrahydroisoquinoline systems. This compound also reacts with terminal acetylenes in the presence of a copper(I)-morpholine catalytic system to form 1-alkynyl derivatives.

Compound Names and PubChem CIDs

| Compound | PubChem CID |

| This compound | 160908 |

| Cotarnine | 6715 |

| Noscapine | 10421 |

| Hydrocotarnine | 5324289 |

| Trifluoroacetic acid | 6379 |

| Sodium borohydride | 24878 |

| Hydrogen peroxide | 784 |

| Ferrous sulfate | 24944 |

| TBTU | 472118 |

| Hydrochloric acid | 313 |

| Isopropyl alcohol | 3776 |

| Copper(I) iodide | 6433618 |

| Acetylacetylene | 6433045 |

| Morpholine | 7977 |

Interactive Data Table:

This compound is a significant isoquinoline alkaloid, recognized as an oxidative metabolic product of Noscapine. It is typically synthesized through the oxidation of tetrahydroisoquinoline derivatives. The compound exists as a chloride salt, which contributes to its enhanced solubility and stability compared to its free base form. Structurally, this compound features a 1,3-dioxolo[4,5-g]isoquinolinium core substituted with methoxy (B1213986) and methyl groups.

Structure

3D Structure of Parent

特性

IUPAC Name |

4-methoxy-6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14NO3.ClH/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5-6H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQAGVANIBSWBW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=C(C3=C(C=C2CC1)OCO3)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905241 | |

| Record name | Methyl(6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-4(6H)-ylidene)oxidanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10018-19-6 | |

| Record name | 1,3-Dioxolo[4,5-g]isoquinolinium, 7,8-dihydro-4-methoxy-6-methyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10018-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cotarnine chloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010018196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cotarnine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl(6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-4(6H)-ylidene)oxidanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dihydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COTARNINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03F6B8N3QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Transformations of Cotarnine Chloride

Derivatization and Analogues of this compound

The modification of the cotarnine core structure is a key strategy for developing analogues with altered or enhanced properties.

Amino Acid Conjugation Strategies

Amino acid conjugation has emerged as a promising strategy to improve the properties of various compounds, including cotarnine derivatives. This approach can enhance solubility and potentially influence biological activity. Studies have reported the synthesis of amino acid conjugated derivatives of cotarnine, typically involving conjugation at specific positions of the cotarnine core. For instance, amino acid conjugates at the 6-position of cotarnine have been synthesized and evaluated. The synthesis often involves coupling N-Boc-protected amino acids using coupling agents like TBTU, followed by deprotection. Research indicates that cotarnine-amino acid conjugates can exhibit notable biological activities.

Here is a table summarizing some research findings on cotarnine-amino acid conjugates:

Analysis of antiproliferative activity against 4T1 mammary carcinoma tumor cells showed that a cotarnine-tryptophan conjugate (10i) had an IC50 value of 54.5 μM, compared to cotarnine itself with an IC50 of 575.3 μM.

Thio-Cotarnine Analogues Synthesis

The synthesis of thio-cotarnine analogues represents another avenue of derivatization. Sulfur-based tetrahydroisoquinolines, including thio-cotarnine derivatives, are of interest in medicinal chemistry and the pharmaceutical industry. A general method for synthesizing these sulfur derivatives has been reported, with the first examples of thio-cotarnine derivatives being synthesized under metal- and base-free conditions using a greener protocol.

Modifications at Specific Core Positions (e.g., 5, 6, 9)

Modifications to the cotarnine core structure at specific positions, such as the 5, 6, and 9 positions, are common strategies for generating analogues. While modifications at the 5- and 9-positions of cotarnine derivatives have been frequently associated with the synthesis of analogues, the 6-position has also been targeted for derivatization, including amino acid conjugation. These modifications can lead to compounds with altered biological profiles.

Reactions with Nucleophilic and Electrophilic Reagents

The reactivity of this compound involves its interactions with both nucleophilic and electrophilic reagents. The iminium carbon within the cotarnine structure is electrophilic, making it susceptible to attack by nucleophiles. Historically, a significant focus in cotarnine chemistry has been the study of its reactions with various C- and N-nucleophiles. These include both anionic and electroneutral nucleophiles. While reactions with nucleophiles are well-explored, reactions with electrophilic agents have been less studied, with some exceptions such as N-methylation and N-acylation. Examples of reactions with nucleophiles include the reaction of cotarnine with bifunctional NH- and CH-acids like methyl- and acyl derivatives of pyrazole (B372694) and 1,3-dicarbonyl reagents, leading to substituted tetrahydroisoquinoline systems. This compound also reacts with terminal acetylenes in the presence of a copper(I)-morpholine catalytic system to form 1-alkynyl derivatives.

Quaternary Ammonium (B1175870) Derivatives Synthesis

This compound itself is a quaternary ammonium salt, featuring a positively charged nitrogen atom. wikipedia.org The synthesis of other quaternary ammonium derivatives involving the cotarnine core can be achieved through alkylation of tertiary amine precursors. wikipedia.org For instance, N-methylation of cotarnine-phenol propargyl ether conjugates with methyl iodide affords corresponding quaternary ammonium derivatives while retaining the acetylenic moiety. researchgate.net The reaction of this compound with silver acetylides and alkynes can also lead to the formation of derivatives, including 1-alkynyl derivatives. researchgate.netresearchgate.net

Characterization and Purity Assessment in Synthetic Research

Characterization and purity assessment of this compound and its derivatives in synthetic research are crucial for confirming their structure and ensuring the reliability of experimental results. A combination of spectroscopic and chromatographic techniques, along with elemental analysis, is typically employed. biosynth.comuni-regensburg.de

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FT-IR)

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy, are widely used for the structural elucidation of this compound and its derivatives. researchgate.netbiosynth.comuni-regensburg.deresearchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to confirm the molecular structure, providing detailed information about the hydrogen and carbon environments within the molecule. researchgate.netbiosynth.comuni-regensburg.de NMR spectra can help distinguish this compound from its derivatives.

FT-IR Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the compound by analyzing characteristic absorption bands. researchgate.netbiosynth.comuni-regensburg.deresearchgate.net For quaternary ammonium salts, vibrations associated with the ammonium group can be observed in the IR spectrum. ijcrr.com

Chromatographic Methods for Purity and By-product Analysis (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of synthetic this compound and for identifying potential by-products. biosynth.com

HPLC (High-Performance Liquid Chromatography): HPLC is a powerful technique for separating and quantifying components in a mixture, allowing for the determination of the purity of this compound and the detection of impurities. biosynth.comlgcstandards.comijpsonline.com

TLC (Thin-Layer Chromatography): TLC is a simpler and often used technique for monitoring reaction progress and assessing the purity of samples during synthesis and purification steps. iucr.orgresearchgate.netgatech.edunih.gov Different solvent systems can be used as eluents to optimize separation. iucr.orgresearchgate.net

Elemental Analysis and Quantitative Approaches (e.g., Quantitative NMR for chloride)

Elemental analysis provides information about the elemental composition of the synthesized compound, which can be compared to the theoretical composition of this compound (C₁₂H₁₄ClNO₃). iucr.orgmedkoo.com For example, the theoretical percentage of chlorine in this compound is approximately 13.87%. drugfuture.commedkoo.com

Quantitative NMR (qNMR) is an increasingly utilized technique for the precise quantification of compounds and counterions. mdpi.comresearchgate.netnih.govglobalnmr.org While ¹H qNMR is common, signal overlap can be a limitation. mdpi.com For the specific quantification of chloride in this compound, a ³⁵Cl solution NMR method has been developed, utilizing an internal standard like KClO₄ for improved accuracy. mdpi.comresearchgate.netnih.govglobalnmr.org This method has been shown to be robust, linear, precise, and accurate for determining chloride levels in pharmaceutical compounds. researchgate.netnih.gov

Pharmacological and Biological Research of Cotarnine Chloride and Its Derivatives

Anticancer and Antitumor Research

Recent studies have highlighted the anticancer properties of cotarnine (B190853) chloride and its derivatives. Investigations have explored their effects on various cancer cell lines and in in vivo tumor models to understand their potential as therapeutic agents acs.org.

In Vitro Antiproliferative Studies on Cancer Cell Lines

Cotarnine and its amino acid-conjugated derivatives have been evaluated for their antiproliferative activity against several cancer cell lines, including 4T1 mammary carcinoma, MCF-7 breast cancer, HeLa cervical cancer, and A549 lung adenocarcinoma cells researchgate.netacs.orge-mtk.az. Studies have shown that these compounds can significantly inhibit the proliferation of these cell lines, with some derivatives exhibiting enhanced potency compared to the parent compound researchgate.netacs.org.

For instance, amino acid-conjugated derivatives of cotarnine were tested against 4T1 mammary carcinoma cells, demonstrating significant antiproliferative effects. The IC50 values, representing the concentration required to inhibit cell proliferation by 50%, varied among the derivatives acs.org. Cotarnine-tryptophan, a specific derivative, showed a notably lower IC50 value compared to cotarnine itself in inhibiting 4T1 cell proliferation acs.org.

Research also indicates that cotarnine derivatives can inhibit the proliferation of human breast cancer cells (MCF-7), human cervical cancer cells (HeLa), and human lung adenocarcinoma cells (A549) researchgate.net. Some derivatives have shown improved inhibition compared to natural noscapine (B1679977) researchgate.net.

Here is a table summarizing some reported in vitro antiproliferative data:

| Compound | Cell Line | IC50 (µM) | Source |

| Cotarnine | 4T1 mammary carcinoma | 575.3 | acs.org |

| Cotarnine-Tryptophan | 4T1 mammary carcinoma | 54.5 | acs.org |

| Cotarnine derivatives | MCF-7 | Improved | researchgate.net |

| Cotarnine derivatives | HeLa | Improved | researchgate.net |

| Cotarnine derivatives | A549 | Improved | researchgate.net |

Note: "Improved" indicates that specific derivative IC50 values were better than the reference compound (noscapine in this case), but the exact values for cotarnine derivatives were not consistently provided across sources for these cell lines in a format suitable for direct comparison in this table.

In Vivo Efficacy Studies in Tumor Models

In addition to in vitro studies, the antitumor efficacy of cotarnine derivatives has been investigated in in vivo tumor models, such as BALB/c mice models nih.gov. These studies aim to evaluate the compounds' ability to inhibit tumor growth in a living system.

In vivo studies using BALB/c mice demonstrated that cotarnine derivatives significantly inhibited tumor growth in a model of triple-negative breast cancer . Specifically, in a murine model of 4T1 mammary carcinoma, certain noscapine and cotarnine amino acid conjugates were evaluated for their effect on tumor growth nih.govnih.gov. While noscapine-tryptophan showed more effective tumor growth inhibition than cotarnine-tryptophan and noscapine, cotarnine-tryptophan still demonstrated inhibitory effects nih.govnih.gov. These findings suggest the potential of cotarnine derivatives to suppress tumor progression in vivo nih.gov.

Molecular Mechanisms of Antitumor Action

The antitumor effects of cotarnine chloride and its derivatives are believed to be mediated through several molecular mechanisms, including the induction of apoptosis, inhibition of tumor cell proliferation, and modulation of microtubule dynamics .

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating cancer cells. Research indicates that cotarnine and its derivatives can induce apoptosis in various cancer cell lines researchgate.netnih.govnih.gov. This mechanism is considered a key contributor to their antitumor activity . Studies have shown that cotarnine induces apoptosis in 4T1 cells . Amino acid-conjugated derivatives of cotarnine have also demonstrated improved apoptotic activity compared to cotarnine in studies involving 4T1 cells nih.govnih.gov. The induction of apoptosis is often associated with the activation of caspases, a family of proteases involved in the execution of the apoptotic pathway mdpi.comnih.gov.

Inhibition of Tumor Cell Proliferation

As observed in the in vitro studies, a primary mechanism of action for cotarnine derivatives is the inhibition of tumor cell proliferation . By slowing down or halting the division of cancer cells, these compounds can limit tumor growth. This effect has been consistently observed across various cancer cell lines studied researchgate.netacs.orge-mtk.aznih.gov.

Microtubule Dynamics Modulation and Tubulin Interaction

Microtubules are essential components of the cytoskeleton that play a crucial role in cell division and structure. Many anticancer agents target microtubule dynamics. Research suggests that cotarnine and its derivatives interact with tubulin, the protein subunit of microtubules, and modulate microtubule dynamics researchgate.netnih.govgoogle.com. This interaction can disrupt the normal functioning of microtubules, leading to cell cycle arrest and ultimately cell death in cancer cells researchgate.netgoogle.com. Studies have shown that cotarnine derivatives can disrupt microtubule dynamics probes-drugs.org. Molecular docking studies have also indicated that certain cotarnine amino acid conjugates exhibit significant affinity to tubulin, suggesting that tubulin is a potential intracellular target nih.gov. This interaction with tubulin and the subsequent disruption of microtubule dynamics are considered significant mechanisms underlying the antitumor activity of these compounds researchgate.netgoogle.com.

Cell Cycle Perturbation Analysis (e.g., G2/M arrest)

Research indicates that cotarnine derivatives can alter the cell cycle profile and induce mitotic arrest, particularly at the G2/M phase, in various cancer cell lines researchgate.net. This effect has been observed in human breast cancer cells (MCF-7), human cervical cancer cells (HeLa), and human lung adenocarcinoma cells (A549) researchgate.net. Some cotarnine derivatives have shown stronger G2/M arrest induction compared to noscapine researchgate.net. For instance, one study reported a 208% elevation in arresting G2/M in MCF-7 cells with a specific cotarnine derivative compared to noscapine researchgate.net. Flow cytometry analysis has revealed that treatment with certain cotarnine conjugates induces G2/M-phase arrest in MIA PaCa-2 cells researchgate.net. This arrest is accompanied by an accumulation of tubulin in the soluble fraction and elevated cyclin-B1 protein expression levels researchgate.net. Additionally, these compounds have been shown to increase the expression of caspase-3 and PARP, indicating the induction of apoptotic cell death following cell cycle perturbation researchgate.net.

Interactive Table: Effect of Selected Compounds on G2/M Arrest in MCF-7 Cells

| Compound | Effect on G2/M Arrest (Relative to Noscapine) | Cell Line | Citation |

| Specific Cotarnine Derivative | 208% elevation | MCF-7 | researchgate.net |

Enzyme and Protein Target Inhibition (e.g., MTP18)

Some cotarnine analogues have been explored for their ability to inhibit specific enzymes and protein targets. An acyl derivative of cotarnine (S-18) has been reported to inhibit Mitochondrial Protein-18 (MTP18) jnu.ac.inrsc.org. MTP18 is involved in mitochondrial fission dynamics liverpool.ac.ukresearchgate.net. Inhibition of MTP18 by this cotarnine analogue was found to induce SIMH (stress-induced mitochondrial hyperfusion) and activate apoptosis in oral cancer cells jnu.ac.in. This inhibition of MTP18-mediated mitochondrial fission was also associated with increased mitofusin expression jnu.ac.in. The molecule-mediated SIMH led to a loss of mitochondrial membrane potential, resulting in the generation of mitochondrial superoxide (B77818) and the induction of intrinsic apoptosis jnu.ac.in.

Therapeutic Potential in Oncology Research

Cotarnine and its derivatives have demonstrated promising therapeutic potential in oncology research, primarily due to their cytotoxic activities against various cancer cell lines researchgate.net. Studies have shown that cotarnine derivatives can effectively inhibit tumor growth, with some conjugates exhibiting enhanced potency compared to the parent compound . For example, amino acid-conjugated derivatives of cotarnine have shown significant antiproliferative effects against 4T1 mammary carcinoma cells .

Interactive Table: Antiproliferative Activity of Cotarnine and Derivatives against 4T1 Cells

| Compound | IC50 (μM) | Citation |

| Cotarnine | 575.3 | |

| Noscapine | 215.5 | |

| Cotarnine-Tryptophan | 54.5 | |

| Noscapine-Tryptophan | 11.2 |

These compounds have been observed to perturb DNA synthesis, delay cell cycle progression at the G2/M phase, and induce apoptotic cell death in cancer cells researchgate.net. In vivo studies using mouse models of triple-negative breast cancer have demonstrated that cotarnine derivatives significantly inhibited tumor growth . The antitumor effects are believed to involve the induction of apoptosis and inhibition of tumor cell proliferation . Cotarnine analogues, structurally similar to noscapinoids, are considered an emerging class of microtubule-modulating anticancer agents researchgate.netresearchgate.net.

Antimicrobial Research

This compound and its derivatives have also been investigated for their antimicrobial properties, including activity against bacteria and fungi .

Antibacterial Activity Investigations

Research has indicated that some cotarnine derivatives exhibit significant antibacterial activity researchgate.net. Specific derivatives have been found to be particularly effective against Staphylococcus aureus and Escherichia coli researchgate.net. Investigations into the antibacterial efficacy of cotarnine have included testing against clinical isolates, where it showed reduced viability against resistant strains, suggesting its potential as an alternative treatment option for antibiotic-resistant infections .

Antifungal Activity Investigations

Studies have also explored the antifungal activity of cotarnine derivatives. Some synthesized substances, obtained from transformations of this compound, have displayed antifungal action researchgate.net.

Proposed Mechanisms of Antimicrobial Action (e.g., cell wall disruption, metabolic interference, MurB and 14-lanosterol demethylase inhibition)

The precise mechanisms of this compound's antimicrobial activities are still under investigation . However, research suggests that cotarnine may disrupt bacterial cell wall synthesis and interfere with metabolic pathways .

One proposed mechanism involves the inhibition of enzymes crucial for bacterial cell wall synthesis, such as MurB (UDP-N-acetylenolpyruvoylglucosamine reductase) researchgate.netresearchgate.netdovepress.com. MurB is involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall researchgate.netdovepress.comresearchgate.net.

Another potential target is 14-alpha demethylase (CYP51A1), an enzyme involved in sterol biosynthesis in fungi smpdb.caresearchgate.netciteab.comscispace.commdpi.com. Inhibition of this enzyme can disrupt fungal cell membrane integrity. While research directly linking this compound to 14-alpha demethylase inhibition was not explicitly found in the provided results, the investigation of natural compounds and alkaloids for antimicrobial mechanisms suggests this as a plausible area of research given the antifungal activity observed for some derivatives.

Interactive Table: Proposed Antimicrobial Mechanisms

| Proposed Mechanism | Target (if specified) | Organism Type | Citation |

| Disruption of cell wall synthesis | MurB (potential) | Bacteria | researchgate.net |

| Interference with metabolic pathways | Not specified | Bacteria | |

| Inhibition of sterol biosynthesis (potential) | 14-alpha demethylase (potential) | Fungi | smpdb.caresearchgate.net |

Hemostatic and Vasoconstrictive Research

This compound has been studied for its hemostatic and vasoconstrictive properties. biosynth.com Its mode of action primarily involves increasing the tone of smooth muscles, particularly in the uterus. This vasoconstrictive property helps in reducing blood flow by contracting smooth muscle fibers in blood vessels. biosynth.com This action contributes to achieving hemostasis, thus aiding in the prevention or control of hemorrhage. biosynth.com Cotarnine itself, the parent compound, is also known to exert vasoconstrictive effects, contributing to hemostasis by narrowing blood vessels and promoting clot formation. biosynth.com

Mechanisms of Smooth Muscle Tone Modulation

This compound exerts its effects by increasing the tone of smooth muscles. This is particularly noted in the uterus. Vascular smooth muscle cells regulate vascular tone through contraction and relaxation, which directly influences blood pressure and blood flow. ebi.ac.uk When exposed to certain stimuli, these cells contract, leading to vasoconstriction. ebi.ac.uk

Role in Coagulation and Platelet Aggregation Pathways

This compound is reported to inhibit platelet aggregation by interfering with adenosine (B11128) diphosphate (B83284) (ADP) and collagen-mediated pathways. Platelet aggregation is a key process in hemostasis, where platelets adhere to each other and the damaged vessel surface to form a plug. ebi.ac.uknih.gov This process is triggered by exposure to subendothelial tissue and involves events like shape change, adhesiveness, and aggregation. ebi.ac.uk ADP and collagen are known agonists that induce platelet aggregation. pharmgkb.orgnih.gov Inhibition of platelet aggregation can impact the formation of a stable hemostatic plug. ebi.ac.uk

Anti-inflammatory Research

This compound also possesses anti-inflammatory properties.

Enzyme Inhibition Pathways in Inflammation (e.g., arachidonic acid conversion)

The anti-inflammatory activity of this compound is attributed to its ability to inhibit enzymes involved in the conversion of arachidonic acid into prostaglandins (B1171923). Arachidonic acid metabolism is a multi-step enzymatic process that follows platelet aggregation and activation of membrane phospholipases. taylorandfrancis.com Enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) are key in converting arachidonic acid into various inflammatory mediators, including prostaglandins and leukotrienes. taylorandfrancis.comnih.govresearchgate.netwikipedia.org Inhibition of these enzymes can reduce the production of these pro-inflammatory substances. nih.govresearchgate.net

Antiallergic Research

This compound has been investigated for its role in the synthesis of antiallergic drugs. nih.gov

Role as a Component in Antiallergic Drug Synthesis (e.g., tritoqualine)

Cotarnine hydrochloride is a crucial component in the synthesis of tritoqualine (B1683269), which is an antiallergic drug. nih.govrsc.orgacs.orgunodc.org Tritoqualine is known as an inhibitor of the enzyme histidine decarboxylase and is used for the treatment of conditions like urticaria and allergic rhinitis. wikipedia.orgalchetron.com The synthesis of tritoqualine utilizes cotarnine as a key starting material. google.com

Structure Activity Relationship Sar and Mechanistic Studies

Impact of Structural Modifications on Biological Activity

Structural modifications to the cotarnine (B190853) core and its substituents can significantly alter its biological activity. Studies have explored the effects of changes at core positions and the influence of the tetrahydroisoquinoline scaffold itself.

Analysis of Substituent Effects at Core Positions

Modifications at specific positions of the cotarnine structure have been investigated to understand their impact on activity. For instance, derivatization of cotarnine, particularly at the 5- and 9-positions, has been associated with changes in biological properties acs.orgresearchgate.net. Amino acid conjugation at the C-6 position of both noscapine (B1679977) and cotarnine has been explored, with varying effects on anticancer activity acs.orgresearchgate.netnih.gov. Studies have shown that electron-donating groups on aromatic thiols reacting with cotarnine can influence reaction efficiency rsc.org.

Influence of Tetrahydroisoquinoline Scaffold Features

The tetrahydroisoquinoline (THIQ) core is a fundamental structural feature of cotarnine and is present in many biologically active molecules researchgate.netacs.orgresearchgate.net. The THIQ scaffold itself contributes to the biological properties of cotarnine researchgate.net. Modifications that involve removing the isobenzofuranone part of noscapine to yield THIQ derivatives have shown improved antimitotic effects compared to noscapine acs.orgresearchgate.netnih.gov. The conformation of the rings within the cotarnine structure, such as the envelope-shaped 1,3-dioxole (B15492876) ring and the twist-boat dihydropyridine (B1217469) ring, are considered critical for biological activity researchgate.net.

Comparative Analysis with Parent Compounds and Analogues

Comparing the activity of cotarnine chloride with its parent compound, noscapine, and other analogues provides insights into the structural determinants of their pharmacological profiles. Cotarnine is an oxidative degradation product of noscapine acs.org. While noscapine is known for its antitussive and anticancer properties, it lacks the uterotonic activity observed in this compound . Studies comparing amino acid conjugates of noscapine and cotarnine have indicated that the phthalide (B148349) moiety present in noscapine may play a role in the anticancer properties of its conjugates, as noscapine-amino acid conjugates were found to be more potent than their cotarnine-amino acid counterparts in some contexts acs.orgnih.gov.

Cotarnine phthalate (B1215562) (Styptol) is another derivative of cotarnine that has been used as a hemostatic agent, similar to this compound (Stypticin) . However, cotarnine phthalate has a higher molecular weight and lower solubility in cold alcohol compared to this compound .

| Compound | Molecular Weight ( g/mol ) | Key Application | Solubility |

| This compound | 255.70 | Uterine contraction, Hemostasis | 1 part water, 4 parts alcohol |

| Cotarnine phthalate | 604.60 | Hemostasis | Low in cold alcohol |

| Noscapine | 413.43 | Antitussive, Anticancer | Insoluble in water |

Computational and In Silico Approaches in SAR

Computational methods, such as molecular docking and Density Functional Theory (DFT), are valuable tools for understanding the potential interactions of this compound with biological targets and proposing reaction mechanisms.

Molecular Docking Studies for Target Interactions

Molecular docking studies are employed to simulate the binding affinity of this compound and its derivatives to potential biological targets, such as opioid receptors or tubulin nih.gov. These studies can help predict how well a compound fits into the active site of a protein and the nature of the interactions involved, providing insights into the likely mechanism of action nih.gov. For example, molecular docking studies on tubulin have shown good correlation with experimental observations regarding the anticancer activity of noscapine and its derivatives nih.govresearchgate.net.

Density Functional Theory (DFT) Based Mechanistic Proposals

Density Functional Theory (DFT) calculations are utilized to investigate the electronic interactions at active sites and propose reaction mechanisms researchgate.netresearchgate.netcore.ac.uk. DFT-based mechanisms have been proposed for reactions involving cotarnine, such as the metal-free activation of C(sp)-H bonds in aromatic acetylenes researchgate.netresearchgate.net. These computational approaches provide theoretical support for understanding the chemical transformations and potential biological pathways involving this compound researchgate.netresearchgate.netacs.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of compounds and their biological activity wikipedia.org. This method aims to identify and quantify the molecular properties, or descriptors, that are most influential in determining a compound's potency or efficacy. By developing predictive models, QSAR can guide the design and synthesis of novel compounds with improved activity nih.gov.

In the context of this compound and related compounds, QSAR studies are part of broader efforts to understand how structural modifications affect biological properties, particularly in areas like anticancer activity, given the structural relationship to natural products like Noscapine acs.orgresearchgate.netcbijournal.com.

While detailed QSAR models specifically focused on a large series of this compound derivatives were not extensively found in the immediate search results, research on related compound classes, such as Noscapine derivatives and other tetrahydroisoquinoline structures, provides insight into the types of studies conducted and the molecular descriptors often considered acs.orgresearchgate.netacs.org. These studies frequently involve evaluating the activity of synthesized derivatives in biological assays and then correlating the observed activity with calculated molecular descriptors nih.govresearchgate.net.

Experimental data, such as half-maximal inhibitory concentration (IC50) values from cell-based assays, serve as the biological activity endpoint (the 'activity' in QSAR) researchgate.net. For instance, studies investigating amino acid conjugated derivatives of Cotarnine have reported varying levels of anticancer activity. As an example of the kind of data that could be used in a QSAR analysis, Cotarnine itself has shown activity against certain cancer cell lines, albeit often at higher concentrations compared to some of its derivatives or related compounds like Noscapine derivatives acs.orgresearchgate.net. A Cotarnine-tryptophan conjugate was reported to exhibit enhanced activity compared to Cotarnine against 4T1 breast cancer cells acs.orgresearchgate.net.

| Compound | Activity (IC50) | Cell Line | Reference |

| Cotarnine | 575.3 μM | 4T1 | acs.orgresearchgate.net |

| Cotarnine-tryptophan | 54.5 μM | 4T1 | acs.orgresearchgate.net |

Note: This table presents example experimental data points that could potentially be used in a QSAR study. It does not represent a complete dataset used for developing a specific QSAR model for this compound derivatives.

QSAR models typically employ a variety of molecular descriptors to capture different aspects of chemical structure and properties. These can include:

Physicochemical Descriptors: Such as lipophilicity (e.g., Log P), molar refractivity, and molecular weight wikipedia.orgnih.govui.ac.id.

Electronic Descriptors: Including atomic charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO) wikipedia.orgnih.govui.ac.id.

Steric Descriptors: Representing the size and shape of the molecule, such as van der Waals volume nih.gov.

Topological Descriptors: Describing the connectivity and branching of atoms within the molecule wikipedia.org.

By applying statistical methods like multiple linear regression (MLR) or more advanced techniques, QSAR models aim to derive mathematical equations that relate a combination of these descriptors to the observed biological activity nih.govresearchgate.netui.ac.id. The goal is to build models with good statistical parameters (e.g., high correlation coefficients like R² and Q², low standard error) that are both robust and predictive for new, untested compounds nih.govresearchgate.netui.ac.id.

Advanced Research Methodologies and Models in Cotarnine Chloride Studies

In Vitro Experimental Models

In vitro models are fundamental to the initial assessment of cotarnine (B190853) chloride's biological effects, allowing for controlled studies on cells and biochemical processes.

Cell Culture Systems for Biological Assays

Cell culture systems are widely used to investigate the effects of cotarnine chloride on various cellular processes, including proliferation, viability, and cell cycle progression acs.orgrsc.org. For example, lung cancer cells (A549) are maintained in specific media like RPMI 1640 supplemented with fetal bovine serum and antibiotics for such studies acs.org. Cell growth and viability assays, such as the MTT assay, are performed after treating cells with varying concentrations of this compound or its derivatives to determine half-maximal inhibitory concentration (IC50) values acs.org. Flow cytometry is employed to analyze cell cycle distribution and quantify apoptotic cells, often using staining methods like Acridine Orange/Ethidium Bromide acs.org. Studies have shown that cotarnine derivatives, such as cotarnine-tryptophan conjugates, can exhibit more potent anticancer activity in cell lines like A549 compared to the parent compound acs.orgresearchgate.net.

Table 1: In Vitro Cell Viability Data for Cotarnine and a Derivative

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Noscapine (B1679977) | A549 | MTT | 73 | acs.org |

| Noscapine-tryptophan | A549 | MTT | 32 | acs.org |

| Cotarnine | 4T1 | MTT | 575.3 | researchgate.net |

| Cotarnine-tryptophan | 4T1 | MTT | 54.5 | researchgate.net |

Biochemical Assays for Enzyme Inhibition and Pathway Analysis

Biochemical assays are crucial for understanding how this compound interacts with specific enzymes and influences cellular pathways nih.gov. Enzyme inhibition studies can reveal if this compound acts as an inhibitor of enzymes involved in various biological processes sigmaaldrich.comnrfhh.comwikipedia.org. For instance, its anti-inflammatory properties have been linked to the inhibition of enzymes involved in the conversion of arachidonic acid into prostaglandins (B1171923) . While specific detailed biochemical assay data for this compound were not extensively available in the search results, this category of research is essential for elucidating its molecular targets and mechanisms of action. General enzyme inhibition assays, such as those for tyrosinase or acetylcholinesterase, demonstrate the methodology used to assess the potency of compounds by determining IC50 values nrfhh.com.

In Vivo Animal Models for Efficacy and Mechanistic Studies

In vivo animal models provide a more complex biological context to evaluate the efficacy and explore the mechanisms of this compound and its derivatives.

Murine Models for Cancer Research (e.g., BALB/c mice)

Murine models, particularly BALB/c mice, are frequently used in cancer research to study the in vivo effects of potential therapeutic agents like cotarnine derivatives acs.orgcabidigitallibrary.org. BALB/c mice are a common strain in oncology studies due to their susceptibility to induced tumorigenesis and their immune response characteristics inotiv.comscielo.org.pe. These models are utilized to assess the inhibition of tumor growth and study the underlying mechanisms, such as the induction of apoptosis cabidigitallibrary.org. Studies have demonstrated that cotarnine derivatives can significantly inhibit tumor growth in murine models, including models of triple-negative breast cancer using BALB/c mice scielo.org.pe. Immunocompromised murine models, such as BALB/c nude mice, are also used for xenograft studies where human cancer cells are inoculated to evaluate the efficacy of compounds against human tumors in a living system nih.govresearchgate.net.

Models for Hemostatic and Vasoconstrictive Effects

Animal models are also employed to investigate the hemostatic and vasoconstrictive properties of this compound. Historically, this compound has been recognized for its ability to increase smooth muscle tone, particularly in the uterus, and its vasoconstrictive effects, which help control bleeding biosynth.comncats.io. These effects are mediated, in part, by forming covalent bonds with blood vessel fibers and inhibiting platelet aggregation pathways . While specific detailed descriptions of contemporary animal models solely focused on these effects were not prominent in the search results, the historical and pharmacological data indicate that such in vivo studies would be necessary to characterize these activities thoroughly biosynth.comwikimedia.org. Research into related compounds and their effects on smooth muscle and blood vessels in animal models provides a basis for the types of studies that would be conducted for this compound researchgate.net.

Analytical Techniques for Biological Research

Various analytical techniques are indispensable in biological research involving this compound, used for its characterization, purity validation, and the analysis of its interactions and metabolic fate. Techniques such as NMR spectroscopy (¹H and ¹³C NMR), high-resolution mass spectrometry (HRMS), and melting point determination are used for the characterization and purity assessment of this compound and its derivatives researchgate.net. Chromatography techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are employed for purification, reaction monitoring, and purity validation . These techniques are vital for ensuring the quality of the compound used in biological assays and for analyzing samples from in vitro and in vivo studies to identify metabolites or study pharmacokinetics . X-ray crystallography can be used to confirm the structure of cotarnine derivatives researchgate.net.

Flow Cytometry for Cellular Process Analysis (e.g., Apoptosis)

Flow cytometry is a widely used technique to analyze various cellular processes, including apoptosis (programmed cell death). Studies involving Cotarnine and its derivatives have utilized flow cytometry, often in conjunction with staining methods like Annexin V and propidium (B1200493) iodide (PI), to assess their impact on cell viability and the induction of apoptosis. For instance, flow cytometry analysis has revealed that certain cotarnine–tryptophan conjugates can induce improved apoptotic activity in cancer cells compared to cotarnine alone. researchgate.netresearchgate.net This method allows for the quantitative determination of the percentage of cells undergoing early or late apoptosis. mdpi-res.com Additionally, flow cytometric evaluation can be used to analyze cell cycle status, identifying cell cycle arrest in specific phases, such as G2/M phase, upon treatment with related compounds like halogenated noscapine analogs. researchgate.netgoogle.com

Gene Expression and Protein Analysis (e.g., qPCR, Western Blot)

To understand the molecular pathways affected by this compound and its analogs, researchers employ techniques like quantitative polymerase chain reaction (qPCR) and Western blot analysis. These methods allow for the investigation of changes in gene and protein expression levels. Western blot analysis, for example, has been used to assess the accumulation of proteins like tubulin and the expression levels of proteins such as cyclin-B1, caspase-3, and PARP in cells treated with cotarnine conjugates. researchgate.net Upregulation of caspase-3 and PARP levels is indicative of apoptotic cell death. researchgate.net qPCR can be used to evaluate the transcription levels of specific genes, such as COL1A2 mRNA, in response to treatment. researchgate.netresearchgate.net Western blot analysis complements these findings by examining the corresponding protein levels, like COL1 protein. researchgate.netresearchgate.netscribd.comgoogle.com

High-Resolution Mass Spectrometry (HRMS) in Metabolomics and Proteomics

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in the fields of metabolomics and proteomics, enabling the identification and quantification of metabolites and proteins in biological systems. While direct studies on this compound using HRMS for comprehensive metabolomics or proteomics profiling were not extensively detailed in the search results, metabolomics in general utilizes advanced MS-based platforms like LC-MS and GC-MS for the identification and characterization of metabolites in biological samples. scribd.comvdoc.pub Cotarnine itself is a metabolite of noscapine researchgate.net, highlighting the relevance of metabolomic approaches in studying its fate and effects within organisms. HRMS provides accurate mass measurements, which are essential for the confident identification of compounds in complex biological matrices. jnu.ac.inresearchgate.net Metabolomics studies can reveal alterations in metabolic pathways induced by a compound, offering insights into its mechanism of action and potential biomarkers. researchgate.netresearchgate.net

Crystallographic and Structural Biology Approaches

Crystallographic techniques are fundamental in determining the three-dimensional structure of this compound and its derivatives, providing crucial information about their molecular geometry and intermolecular interactions.

Crystal Structure Analysis of this compound and Derivatives

Crystal structure analysis, typically performed using X-ray diffraction, provides detailed information about the arrangement of atoms in a crystalline solid. Studies have reported the crystal structures of compounds synthesized from reactions involving this compound. researchgate.netiucr.org For example, the crystal structure of a compound resulting from a domino reaction between this compound and acetylacetylene catalyzed by copper(I) iodide has been determined. iucr.orgncats.io This analysis reveals the conformation of the molecule, including dihedral angles and the geometry of fused ring systems. iucr.org Crystal structure analysis is essential for understanding the solid-state properties of this compound and its derivatives, which can influence their physical and chemical behavior.

Future Directions and Emerging Research Avenues for Cotarnine Chloride

Development of Novel Cotarnine (B190853) Chloride Analogues with Enhanced Bioactivity

A significant focus of future research involves the synthesis and evaluation of novel cotarnine chloride analogues. The tetrahydroisoquinoline core of cotarnine provides a versatile scaffold for chemical modifications aimed at improving biological activity and selectivity researchgate.netresearchgate.net. Studies have shown that modifications at specific positions of the cotarnine structure can lead to derivatives with enhanced antiproliferative effects against various cancer cell lines nih.govresearchgate.net. For instance, amino acid conjugated derivatives of cotarnine have demonstrated improved potency compared to the parent compound nih.govresearchgate.netresearchgate.netacs.org.

Ongoing research explores the impact of different functional groups and structural alterations on the pharmacological profile of cotarnine analogues. This includes the synthesis of sulfur-based tetrahydroisoquinoline derivatives, which are underutilized in drug discovery but hold potential due to favorable properties like stability and solubility rsc.org. The development of novel synthetic methods, such as copper-catalyzed reactions and metal-free approaches, facilitates the creation of diverse cotarnine derivatives for biological screening researchgate.netresearchgate.netresearchgate.net.

Table 1 presents examples of cotarnine derivatives and their reported in vitro antiproliferative activities against specific cancer cell lines, highlighting the potential for enhanced bioactivity through structural modification.

| Compound | Modification Site | Cancer Cell Line | IC50 (µM) | Citation |

| Cotarnine | - | 4T1 mammary carcinoma | 575.3 | researchgate.netresearchgate.net |

| Cotarnine–tryptophan conjugate | C-6 | 4T1 mammary carcinoma | 54.5 | researchgate.netresearchgate.net |

Exploration of New Therapeutic Applications Beyond Established Uses

While historically known as a hemostatic agent, future research aims to explore new therapeutic applications for this compound and its analogues. The observed antiproliferative activities of cotarnine derivatives against cancer cells suggest their potential as anticancer agents nih.govresearchgate.net. Studies have indicated that some cotarnine analogues can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and cervical cancer cells nih.govresearchgate.net.

Beyond cancer, the chemical versatility of the cotarnine core may lend itself to exploring other therapeutic areas. Research into the broader biological activities of isoquinoline (B145761) alkaloids, the class to which cotarnine belongs, could reveal further potential applications mdpi.commdpi-res.com. The development of novel synthetic routes yielding diverse structures, such as benzazepine derivatives, may uncover compounds with unforeseen biological activities researchgate.netresearchgate.net.

Deeper Mechanistic Elucidation of Unexplored Biological Activities

A critical future direction involves a deeper understanding of the molecular mechanisms underlying the observed biological activities of this compound and its derivatives, particularly those beyond hemostasis. While some research points towards effects on smooth muscle tone for its hemostatic action biosynth.com, the mechanisms behind its antiproliferative effects are still being actively investigated.

Studies on noscapine (B1679977), the precursor to cotarnine, have shown its interaction with tubulin, leading to mitotic arrest nih.govcabidigitallibrary.orgacs.org. Given the structural relationship, future research will likely investigate if cotarnine and its active analogues share similar mechanisms or act via alternative pathways. Molecular docking studies, as performed for noscapine and its derivatives targeting tubulin, can provide insights into potential binding sites and interactions for cotarnine analogues researchgate.netacs.orgebi.ac.uk. Further mechanistic studies could involve investigating the impact of cotarnine derivatives on other cellular targets and signaling pathways relevant to the observed bioactivities.

Integration of Omics Technologies in this compound Research

The integration of 'omics' technologies, such as metabolomics, proteomics, and transcriptomics, holds significant promise for advancing this compound research. These technologies can provide a comprehensive view of the biological changes induced by this compound and its analogues at a molecular level acs.orgresearchgate.net.

Metabolomics can help identify metabolic pathways affected by the compounds, potentially revealing biomarkers of activity or toxicity researchgate.net. Proteomics can shed light on protein targets and altered protein expression profiles dokumen.pub. Transcriptomics can provide insights into gene expression changes in response to treatment. Combining these approaches can offer a systems-level understanding of how cells and organisms respond to this compound derivatives, aiding in the identification of mechanisms of action, off-target effects, and potential resistance pathways. This integrated approach can accelerate the discovery and development of more effective and safer cotarnine-based therapeutics.

Translation of Preclinical Findings to Advanced Research Phases

Translating promising preclinical findings for this compound analogues to more advanced research phases, including potential clinical trials, is a crucial future step. While this compound itself has a history of medicinal use, the novel analogues with enhanced bioactivity require rigorous preclinical validation before moving to human studies.

Future research will involve comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of the most promising analogues in relevant disease models researchgate.net. These studies will be essential for assessing their therapeutic potential and safety profiles in a living system. Successful preclinical outcomes would pave the way for investigational new drug (IND) applications and the initiation of clinical trials to evaluate the safety and efficacy of these novel compounds in humans. The focus will be on carefully designed trials targeting specific conditions where preclinical data show the most significant promise.

Q & A

Q. What are the primary synthetic routes for Cotarnine chloride, and how do reaction conditions influence yield?

Q. Which spectroscopic and crystallographic methods are most reliable for this compound characterization?

Nuclear Magnetic Resonance (NMR) and X-ray crystallography are standard. For crystallographic refinement, SHELXL ( ) is recommended to resolve hydrogen bonding and chloride ion positioning. UV-Vis spectroscopy (λ_max ~344 nm, per Csokán, 1942) confirms π→π* transitions in the aromatic system . Discrepancies in melting points (132–133°C for Cotarnine vs. 132°C for its hydrochloride) highlight the need for differential scanning calorimetry (DSC) validation .

Q. How does this compound’s solubility profile impact its application in biological assays?

Its high solubility in polar solvents (water, ethanol) and instability in alkaline conditions (e.g., KOH solutions) necessitates buffer optimization. For in vitro studies, phosphate-buffered saline (PBS, pH 7.4) is preferred to avoid hydrolysis. Solubility in chloroform (for lipid-membrane studies) requires verification via HPLC to exclude degradation products .

Advanced Research Questions

Q. What contradictions exist in reported this compound stability data, and how can they be resolved experimentally?

Discrepancies arise in hygroscopicity claims: some studies report rapid moisture absorption, while others note stability under nitrogen . To resolve this, thermogravimetric analysis (TGA) under controlled humidity and gas chromatography-mass spectrometry (GC-MS) for degradation byproducts are advised. Contradictions in spectral data (e.g., IR carbonyl peaks) may stem from polymorphic variations, requiring single-crystal X-ray diffraction (SCXRD) .

Q. How can computational modeling improve understanding of this compound’s reactivity with biological targets?

Density Functional Theory (DFT) simulations can map electrostatic potentials to predict nucleophilic attack sites (e.g., the chloride ion’s interaction with enzyme active sites). Molecular docking studies (using AutoDock Vina) should validate binding affinities against opioid receptors, aligning with Cotarnine’s structural similarity to morphine derivatives .

Q. What ethical and regulatory considerations apply to this compound research due to its Schedule 10 classification?

As a high-risk compound (Schedule 10 per Therapeutic Goods Act 2024), researchers must obtain ethics committee approval for in vivo studies, emphasizing alternatives like in silico models . Institutional guidelines (e.g., OECD GLP) require Material Safety Data Sheet (MSDS) compliance, including waste disposal protocols for chloride byproducts .

Methodological Guidance

Q. How should researchers design dose-response studies for this compound to minimize cytotoxicity artifacts?

- Pre-screening : Use MTT assays on HEK293 or HepG2 cells to establish IC₅₀ ranges.

- Controls : Include morphine and naloxone to isolate opioid-receptor-mediated effects .

- Data normalization : Express results as % viability relative to solvent-only controls, with triplicate technical replicates .

Q. What strategies mitigate bias in literature reviews on this compound’s pharmacological applications?

- Source diversity : Prioritize peer-reviewed journals over patents or non-indexed databases.

- Systematic synthesis : Use PRISMA frameworks to screen studies, excluding non-GLP-compliant data .

- Bias assessment : Apply Cochrane Collaboration tools to evaluate risk of confounding in animal studies .

Data Contradiction Analysis

Example : Conflicting reports on this compound’s solubility in ammonia.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。